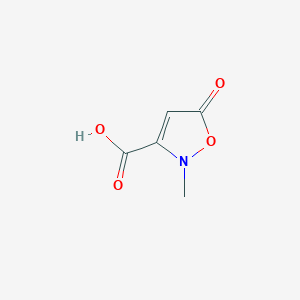
1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom on the phenyl ring and two methyl-substituted phenyl groups
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated that it may possess pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.
1-(3-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Contains a chlorine atom instead of fluorine.
This compound derivatives: Various derivatives with different substituents on the phenyl rings
Properties
CAS No. |
1006336-92-0 |
|---|---|
Molecular Formula |
C23H19FN2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H19FN2/c1-16-6-10-18(11-7-16)22-15-23(19-12-8-17(2)9-13-19)26(25-22)21-5-3-4-20(24)14-21/h3-15H,1-2H3 |
InChI Key |
FFKMUMRJOAJUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10913271.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10913282.png)



![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/structure/B10913303.png)
![N-(3-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913305.png)

![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(2-methylbenzyl)piperazin-1-yl]pyrimidine](/img/structure/B10913328.png)
![Ethyl 2-[(2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10913330.png)

![(7E)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10913343.png)
![N,1-diethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913348.png)
![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10913357.png)
